molecular formula C18H22N4O2 B2793377 Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909575-19-5

Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2793377
CAS No.: 909575-19-5
M. Wt: 326.4
InChI Key: PYWGHXMSYMVEBG-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a fused bicyclic core structure. Key substituents include:

  • 5-Ethyl group: Enhances lipophilicity and influences steric interactions.
  • 7-(4-Isopropylphenyl): A bulky aryl group contributing to π-π stacking and hydrophobic interactions.
  • Methyl ester at position 6: Modulates solubility and metabolic stability compared to carboxamide or cyano derivatives.

This compound belongs to a broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are widely studied for their antimicrobial, anti-inflammatory, and catalytic applications .

Properties

IUPAC Name

methyl 5-ethyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-5-14-15(17(23)24-4)16(22-18(21-14)19-10-20-22)13-8-6-12(7-9-13)11(2)3/h6-11,16H,5H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWGHXMSYMVEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 909575-19-5) is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of 326.4 g/mol. Its structure features a triazole ring fused with a pyrimidine moiety and is substituted with an ethyl group and an isopropylphenyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Cell Line Studies : The compound was tested against various human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). It exhibited significant antiproliferative effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase. The mechanism involved the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival such as ERK1/2 and AKT .

Antibacterial Activity

The compound has also shown promising antibacterial properties :

  • Minimum Inhibitory Concentrations (MIC) : A study evaluating various derivatives indicated that modifications in the aromatic ring significantly influenced antibacterial activity against Enterococcus faecium. The compound demonstrated MIC values as low as 8 µg/mL when substituted with an isopropyl group on the phenyl ring .

Case Studies

  • Anticancer Activity :
    • In a comparative study involving multiple derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, the compound showed an IC50 value of 3.91 µM against MCF-7 cells. This indicates a potent cytotoxic effect compared to other derivatives tested .
  • Antibacterial Activity :
    • The compound's structure-activity relationship (SAR) was explored through various substitutions on the phenyl ring. Substituents that increased lipophilicity were found to enhance antibacterial activity significantly. For example, compounds with para-isopropyl substitution maintained low MIC values while others with less favorable substitutions showed diminished activity .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-73.91Apoptosis induction
Compound XHCT-1160.53Tubulin polymerization inhibition
Compound YMGC-8030.58ERK pathway suppression

Table 2: Antibacterial Activity Against E. faecium

CompoundSubstitutionMIC (µg/mL)
1-Ph-4-i-Pr8
2-Ph>128
3-Ph-4-Me>128

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For instance, compounds similar to methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have shown efficacy against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Inhibition of Protein Interactions

Certain triazolo[1,5-a]pyrimidine derivatives are known to inhibit protein-protein interactions critical for cancer progression. For example, they can act as inhibitors of the MDM2-p53 interaction, a pathway often exploited in tumorigenesis. This inhibition can restore p53 function in cancer cells, leading to enhanced tumor suppression .

Antimicrobial Properties

The triazolo[1,5-a]pyrimidine derivatives have also been evaluated for their antimicrobial activity. Preliminary studies suggest that these compounds possess antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents . The mechanism typically involves interference with microbial DNA synthesis or cell wall integrity.

Neuropharmacology

Recent investigations have highlighted the neuroprotective effects of triazolo[1,5-a]pyrimidine compounds. They are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism includes the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. For example, studies have shown that modifications to the triazolo[1,5-a]pyrimidine structure can enhance its ability to inhibit dehydrogenases and other key enzymes linked to metabolic disorders .

Case Studies

Study Focus Findings
Zhang et al., 2007Anticancer activityDemonstrated apoptosis induction in breast cancer cell lines using triazolo derivatives.
Allen et al., 2009MDM2-p53 interactionIdentified compounds that restore p53 function in cancer cells through MDM2 inhibition.
Pereyaslavskaya et al., 2008Antituberculosis agentsEvaluated the effectiveness of triazolo derivatives against Mycobacterium tuberculosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, focusing on substituent variations and their implications:

Compound Name R<sup>5</sup> R<sup>7</sup> R<sup>6</sup> Molecular Weight (g/mol) Key Properties/Activities References
Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Ethyl 4-Isopropylphenyl Methyl ester ~376.44* High lipophilicity; unstudied bioactivity -
Ethyl 5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methyl Phenyl Ethyl ester 284.32 Moderate solubility; synthetic precursor
Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methyl 4-Chlorophenyl Ethyl ester 318.77 Enhanced electronic effects (Cl substituent)
2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Methyl 4-Isopropylphenyl Carboxamide ~409.5* Antibacterial activity (Enterococcus)
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Phenyl 3,4,5-Trimethoxyphenyl Ethyl ester 436.46 Improved solubility (methoxy groups)

*Calculated based on molecular formulas.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, while methoxy groups improve solubility .
  • R<sup>6</sup> Functional Groups : Methyl/ethyl esters balance lipophilicity and metabolic stability, whereas carboxamides (e.g., Compound 1 in ) may enhance target binding via hydrogen bonding.

Q & A

Basic Question: What are the most reliable synthetic protocols for preparing Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

Methodological Answer:
The compound can be synthesized via multicomponent reactions involving 3-amino-1,2,4-triazole, substituted aldehydes, and β-keto esters. A green chemistry approach using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst is recommended. Key steps:

  • Solvent System: Ethanol/water (1:1 v/v) under reflux (yields ~92%) .
  • Molten-State TMDP: Conduct reactions at 65°C without additional solvents, enabling easy recovery and reuse of the catalyst .
  • Substrate Ratios: 1:1:1 molar ratio of aldehyde (e.g., 4-isopropylbenzaldehyde), triazole, and β-keto ester (e.g., methyl 3-oxo-3-phenylpropanoate).

Advantages of TMDP:

  • Non-flammable, recyclable (>5 cycles without activity loss), and avoids toxic bases like piperidine .
  • Minimal purification required due to high regioselectivity .

Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for triazolopyrimidine synthesis?

Methodological Answer:
Discrepancies in catalytic performance (e.g., TMDP vs. APTS) often arise from solvent polarity, temperature, or substituent steric effects. To address this:

Comparative Kinetic Studies: Monitor reaction progress via TLC/HPLC under identical conditions (solvent, temperature) for different catalysts .

Computational Modeling: Use DFT calculations to analyze catalyst-substrate interactions (e.g., TMDP’s Lewis basicity vs. APTS’s silanol groups) .

Substituent Effects: Bulky groups (e.g., 4-isopropylphenyl) may reduce catalytic efficiency due to steric hindrance; optimize by adjusting reaction time or temperature .

Example: TMDP outperforms piperidine in polar solvents (ethanol/water) but shows reduced activity in nonpolar media .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regioselectivity of the triazole-pyrimidine fusion. Key signals:
    • Pyrimidine H4 proton: δ 5.2–5.5 ppm (doublet, J = 6–8 Hz) .
    • Ester carbonyl: δ 165–170 ppm in 13C NMR .
  • IR Spectroscopy: Identify NH stretching (3200–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .
  • Mass Spectrometry: Use HRMS to verify molecular ion peaks and fragmentation patterns (e.g., loss of COOCH3) .

Advanced Question: How can computational methods predict the compound’s bioactivity?

Methodological Answer:

Molecular Docking: Screen against targets like CDK2 or viral proteases using AutoDock Vina.

  • Prepare ligand: Optimize geometry at B3LYP/6-31G* level .
  • Validate with co-crystallized ligands (e.g., PDB: 1H1S for CDK2) .

QSAR Modeling: Correlate substituent effects (e.g., 4-isopropylphenyl’s hydrophobicity) with bioactivity data from analogs .

ADMET Prediction: Use SwissADME to assess solubility (LogP ~3.2) and cytochrome P450 interactions .

Basic Question: What structural features influence the compound’s solubility and stability?

Methodological Answer:

  • Hydrophobic Groups: The 4-isopropylphenyl moiety increases LogP, reducing aqueous solubility but enhancing membrane permeability .
  • Ester vs. Carboxamide: Methyl ester improves stability under acidic conditions compared to carboxamide derivatives .
  • Hydrogen Bonding: The triazole N2 atom acts as a hydrogen bond acceptor, enhancing crystallinity .

Stability Tests:

  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Question: How to design experiments to elucidate structure-activity relationships (SAR) for antiviral activity?

Methodological Answer:

Analog Synthesis: Vary substituents at positions 5 (ethyl) and 7 (4-isopropylphenyl) to test steric/electronic effects.

  • Replace ethyl with propyl or cyclopropyl .
  • Substitute 4-isopropylphenyl with halogenated or hydroxylated aryl groups .

Biological Assays:

  • Antiviral: Plaque reduction assays against influenza A/H1N1 (EC50 determination) .
  • Cytotoxicity: MTT assay on HEK293 cells (IC50 > 50 µM indicates selectivity) .

Data Analysis: Use PCA to correlate substituent descriptors (e.g., Hammett σ) with bioactivity .

Basic Question: How to troubleshoot low yields in the final recrystallization step?

Methodological Answer:

  • Solvent Selection: Use ethanol/water (1:3 v/v) for slow crystallization; avoid DMF due to high boiling point .
  • Impurity Removal: Pre-purify via flash chromatography (silica gel, hexane/ethyl acetate 4:1) .
  • Temperature Control: Cool to 4°C overnight to maximize crystal formation .

Advanced Question: What strategies optimize regioselectivity in triazole-pyrimidine ring fusion?

Methodological Answer:

  • Catalyst Tuning: Use TMDP to favor 1,2,4-triazole fusion over 1,2,3-isomers via hydrogen-bond-directed cyclization .
  • Microwave Assistance: Reduce reaction time to 30 minutes at 100°C, minimizing side-product formation .
  • Protecting Groups: Temporarily protect the triazole NH with Boc to control cyclization direction .

Basic Question: What are the compound’s key thermal properties?

Methodological Answer:

  • Melting Point: 180–185°C (determined via differential scanning calorimetry) .
  • Thermogravimetric Analysis (TGA): Decomposition onset at 220°C, indicating stability below this threshold .

Advanced Question: How to validate interactions with biological targets using biophysical methods?

Methodological Answer:

Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., CDK2) on a CM5 chip; measure binding kinetics (ka/kd) .

Isothermal Titration Calorimetry (ITC): Determine binding stoichiometry (n) and ΔH/ΔS values for enthalpy-driven interactions .

X-ray Crystallography: Co-crystallize the compound with CDK2 (resolution ≤2.0 Å) to identify binding pocket interactions .

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